molecular formula C14H12BNO3 B2605493 (5-(Benzyloxy)-2-cyanophenyl)boronic acid CAS No. 2377611-78-2

(5-(Benzyloxy)-2-cyanophenyl)boronic acid

Cat. No. B2605493
CAS RN: 2377611-78-2
M. Wt: 253.06
InChI Key: NOBVSCWOKUIFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Boronic acids can be synthesized through several methods. One common method is the reaction of a Grignard or organolithium reagent with trialkyl borate, followed by acidification .


Molecular Structure Analysis

The molecular structure of boronic acids involves a trigonal planar boron atom attached to an oxygen atom and two carbon atoms. The boron atom can form a five-membered ring with molecules containing 1,2- or 1,3-diols .


Chemical Reactions Analysis

Boronic acids are known for their role in the Suzuki-Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . They can also undergo protodeboronation, a reaction that involves the removal of the boron group .

Scientific Research Applications

Synthesis of Chromane Derivatives

The compound can be used in the synthesis of chromane derivatives . Chromane is a bicyclic scaffold found in a wide variety of bioactive natural products and synthetic compounds exhibiting antitumor, anti-inflammatory, antiviral, antiprotozoal, and antimicrobial effects .

Antitubercular Agent Research

The compound has been used in research focusing on the design and synthesis of new inhibitors of the salicylate synthase MbtI from M. tuberculosis . This research led to the synthesis of a pool of derivatives, which demonstrated promising activities .

Proteomics Research

The compound is used in proteomics research . It may be used for the synthesis of mixed benzyloxyacetic pivalic anhydride, chiral glycolates, and 1,2:4,5-di-O-isopropylidene-β-D-fructopyranos-3-yl benzyloxyacetate .

Preparation of Diaquabis (Benzyloxyacetato)Copper (II) Complex

The compound can be used as a ligand in the preparation of diaquabis (benzyloxyacetato)copper (II) complex . This complex has potential applications in various fields, including catalysis, magnetism, and luminescence.

Sensing Applications

Boronic acids, such as “5-(BENZYLOXY)-2-CYANOPHENYLBORONIC ACID”, have been used in sensing applications . They can interact with cis-diols, which makes them useful in the detection of various analytes .

Synthesis of New Pharmaceutical Compounds

The compound can be used in the synthesis of new pharmaceutical compounds . For example, it was used in the synthesis of a new, unexpected compound from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester .

Mechanism of Action

In the Suzuki-Miyaura cross-coupling reaction, the boronic acid undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond .

Safety and Hazards

Like all chemicals, boronic acids should be handled with care. They should not be ingested or come into contact with the skin or eyes .

Future Directions

Boronic acids continue to be a topic of research due to their utility in various chemical reactions. Future research may focus on developing new reactions involving boronic acids or improving existing methods .

properties

IUPAC Name

(2-cyano-5-phenylmethoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BNO3/c16-9-12-6-7-13(8-14(12)15(17)18)19-10-11-4-2-1-3-5-11/h1-8,17-18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBVSCWOKUIFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)C#N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Benzyloxy)-2-cyanophenyl)boronic acid

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